molecular formula C26H30O13 B2460956 (2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one CAS No. 135432-48-3

(2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B2460956
CAS No.: 135432-48-3
M. Wt: 550.5 g/mol
InChI Key: NLALNSGFXCKLLY-DWMQJYMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects . It is a significant bioactive component in traditional Chinese medicine and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of liquiritigenin-7-apiosylglucoside typically involves the glycosylation of liquiritigenin with apiose and glucose. One common method is the use of high-performance centrifugal partition chromatography (HPCPC) combined with ultraviolet detection to separate and purify the flavonoids from Glycyrrhiza uralensis . The reaction conditions often involve a two-phase solvent system composed of ethyl acetate, ethanol, and water in specific ratios to achieve high purity.

Industrial Production Methods

Industrial production of liquiritigenin-7-apiosylglucoside involves the extraction of the compound from the roots of Glycyrrhiza uralensis using solvents such as methanol and ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify the compound. High-performance liquid chromatography (HPLC) and electrospray ion source mass spectroscopy (ESI-MS) are commonly used for the identification and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions

Liquiritigenin-7-apiosylglucoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of liquiritigenin-7-apiosylglucoside. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

Liquiritigenin-7-apiosylglucoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of liquiritigenin-7-apiosylglucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it has been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS), thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Liquiritigenin-7-apiosylglucoside is unique compared to other similar compounds due to its specific glycosylation pattern and bioactive properties. Similar compounds include:

These compounds share similar pharmacological properties but differ in their chemical structures and specific bioactivities, making liquiritigenin-7-apiosylglucoside a unique and valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-5-6-15-16(30)8-17(37-18(15)7-14)12-1-3-13(29)4-2-12/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLALNSGFXCKLLY-DWMQJYMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177102
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135432-48-3
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135432-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.